molecular formula C11H19N3O B13200556 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one

Cat. No.: B13200556
M. Wt: 209.29 g/mol
InChI Key: CZMOSHXEACWMRH-UHFFFAOYSA-N
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Description

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is a complex organic compound featuring a bicyclic structure with nitrogen atoms. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of acyclic starting materials, followed by stereocontrolled formation of the bicyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and piperazin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one

InChI

InChI=1S/C11H19N3O/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8/h8-10,13H,1-7H2,(H,12,15)

InChI Key

CZMOSHXEACWMRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3CCNC(=O)C3

Origin of Product

United States

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